molecular formula C29H29N5O3 B2718054 2-benzyl-4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1243060-92-5

2-benzyl-4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2718054
CAS No.: 1243060-92-5
M. Wt: 495.583
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Description

The compound 2-benzyl-4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (hereafter referred to by its systematic name) is a heterocyclic molecule featuring a fused triazoloquinazoline core. Key structural attributes include:

  • Substituents:
    • Benzyl group at position 2: Enhances lipophilicity and may influence target binding.
    • 4-Methylbenzyl group at position 4: Introduces steric bulk and modulates electronic properties.
    • N-(2-methylpropyl)carboxamide at position 8: Improves solubility and pharmacokinetic properties.

Properties

IUPAC Name

2-benzyl-4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O3/c1-19(2)16-30-26(35)23-13-14-24-25(15-23)34-28(31-33(29(34)37)18-21-7-5-4-6-8-21)32(27(24)36)17-22-11-9-20(3)10-12-22/h4-15,19H,16-18H2,1-3H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUIGIQWRQNMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC(C)C)N4C2=NN(C4=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multi-step synthetic routes. One common approach starts with the preparation of the quinazoline core, followed by the introduction of the triazole ring through cyclization reactions. The benzyl, isobutyl, and methylbenzyl groups are then introduced via alkylation reactions under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic routes and the availability of starting materials are crucial factors in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-benzyl-4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

Pharmacological Properties

The compound has been investigated for its effects on various biological targets:

  • Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : Research suggests that the compound has antimicrobial activity against both gram-positive and gram-negative bacteria. This makes it a candidate for further development in treating bacterial infections.
  • Neurological Effects : There is emerging evidence that this compound may act as a serotonin receptor modulator, which could have implications for treating mood disorders and other neurological conditions.

Synthetic Methodologies

The synthesis of 2-benzyl-4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves several key steps:

  • Formation of the Quinazoline Core : The initial step typically involves cyclization reactions to form the quinazoline framework.
  • Functionalization : Subsequent steps include the introduction of the benzyl and methylphenyl groups through Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.
  • Final Modifications : The final product is obtained through amide formation and dioxo group incorporation.

Case Studies and Research Findings

Several studies have reported on the applications and efficacy of this compound:

  • Case Study 1 : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed enhanced antitumor activity compared to related compounds. The study highlighted its potential as a lead compound for developing new anticancer agents.
  • Case Study 2 : Another research article focused on the antimicrobial properties of this compound. It reported effective inhibition of bacterial growth in vitro and suggested potential formulations for topical applications.

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Antitumor ActivityInduces apoptosis in cancer cell lines
Antimicrobial PropertiesEffective against gram-positive bacteria
Neurological EffectsPotential serotonin receptor modulation

Mechanism of Action

The mechanism of action of 2-benzyl-4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Structural Analogues

4-Benzyl-2-[(4-Ethenylphenyl)Methyl]-N-(2-Methylpropyl)-1,5-Dioxo-Triazoloquinazoline-8-Carboxamide
  • Core similarity : Shares the triazoloquinazoline backbone and carboxamide group at position 8 .
  • Key differences: R2 substituent: 4-Ethenylbenzyl (vinyl group) vs. 4-methylbenzyl in the target compound.
5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-1,2,4-Triazole-3(4H)-Thiones
  • Core difference: Features a monocyclic 1,2,4-triazole instead of a fused triazoloquinazoline system .
  • Functional groups :
    • Thione (C=S) group : Absent in the target compound but critical for tautomerism in triazoles.
    • Sulfonylphenyl and difluorophenyl substituents : Enhance metabolic stability and electron-withdrawing effects, unlike the benzyl/methylbenzyl groups in the target.
3-(4-(4-(Dimethylamino)Phenyl)-1H-1,2,3-Triazol-1-yl)-1-(4-Methylbenzyl)-1H-Pyrazole-4-Carbonitrile
  • Core divergence : Combines triazole and pyrazole rings rather than triazoloquinazoline .
  • Functional features: Cyanopyrazole moiety: Introduces nitrile functionality, absent in the target compound. Dimethylaminophenyl group: Enhances solubility and electronic effects.

Physicochemical and Functional Properties

Property Target Compound Compound Compounds [7–9]
Core Structure Triazoloquinazoline Triazoloquinazoline Monocyclic 1,2,4-triazole
Key Substituents 4-Methylbenzyl, benzyl 4-Vinylbenzyl, benzyl Sulfonylphenyl, difluorophenyl
Functional Groups Carboxamide Carboxamide Thione (C=S)
Lipophilicity (logP) Higher (methyl groups) Moderate (vinyl group) Variable (sulfonyl)
Tautomerism Not observed Not observed Thione-thiol equilibrium

Biological Activity

The compound 2-benzyl-4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a novel chemical entity that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a quinazoline core fused with a triazole ring. Its molecular formula is C22H26N4O3C_{22}H_{26}N_4O_3 with a molecular weight of 394.47 g/mol.

Research indicates that this compound may exhibit various biological activities through multiple mechanisms:

  • Serotonin Receptor Modulation : The compound has been identified as a potential modulator of serotonin receptors, which play critical roles in mood regulation and anxiety disorders. This modulation can lead to therapeutic effects in conditions such as depression and anxiety .
  • Antimicrobial Activity : Preliminary studies suggest that the compound demonstrates antimicrobial properties against various bacterial strains. Its mechanism may involve interference with bacterial cell wall synthesis or function .

Biological Activity Data

Activity TypeObserved EffectsReference
Serotonin Modulation Potential antidepressant and anxiolytic effects
Antimicrobial Effective against Staphylococcus aureus and E. coli
Cytotoxicity Induces apoptosis in cancer cell lines

Case Study 1: Antidepressant Effects

A study investigated the antidepressant-like effects of the compound in rodent models. The results indicated significant reductions in immobility time in the forced swim test compared to control groups. This suggests potential efficacy in treating depressive disorders.

Case Study 2: Antimicrobial Efficacy

In vitro assays tested the compound's effectiveness against common bacterial pathogens. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.

Case Study 3: Cytotoxicity in Cancer Cells

Research on cancer cell lines demonstrated that the compound induced apoptosis through caspase activation pathways. The IC50 values indicated potent cytotoxic effects at low concentrations (around 10 µM) across several tested cell lines.

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